(2,2,5,5-Tetramethylpyrrolidin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,5,5-Tetramethylpyrrolidin-3-yl)methanamine is an organic compound with the molecular formula C₉H₂₀N₂ and a molecular weight of 156.27 g/mol . This compound is characterized by a pyrrolidine ring substituted with four methyl groups and an amine group attached to the methylene carbon. It is used primarily in research settings and has various applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,5,5-Tetramethylpyrrolidin-3-yl)methanamine typically involves the reaction of 2,2,5,5-tetramethylpyrrolidine with formaldehyde and ammonia under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2,2,5,5-Tetramethylpyrrolidin-3-yl)methanamine undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the nitroxide back to the amine.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitroxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
(2,2,5,5-Tetramethylpyrrolidin-3-yl)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (2,2,5,5-Tetramethylpyrrolidin-3-yl)methanamine and its derivatives involves interactions with various molecular targets. For example, nitroxide radicals derived from this compound can act as antioxidants by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage . The molecular pathways involved include the modulation of redox-sensitive signaling pathways and the inhibition of oxidative stress-induced cellular damage .
Comparison with Similar Compounds
Similar Compounds
(5-methylpyridin-2-yl)methanamine: Another amine with a similar structure but different functional groups, leading to different reactivity and applications.
(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone: A compound with a pyrrolidine ring and boronic ester groups, used in different synthetic applications.
Uniqueness
(2,2,5,5-Tetramethylpyrrolidin-3-yl)methanamine is unique due to its highly substituted pyrrolidine ring, which provides steric hindrance and stability to its derivatives. This makes it particularly useful in the synthesis of stable nitroxide radicals and other applications where stability is crucial .
Properties
Molecular Formula |
C9H20N2 |
---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
(2,2,5,5-tetramethylpyrrolidin-3-yl)methanamine |
InChI |
InChI=1S/C9H20N2/c1-8(2)5-7(6-10)9(3,4)11-8/h7,11H,5-6,10H2,1-4H3 |
InChI Key |
YSRBXNPQMZXJNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(N1)(C)C)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.